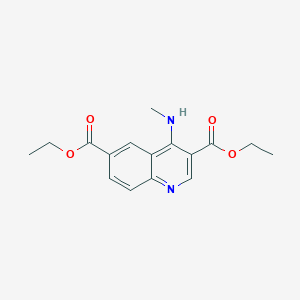

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.32 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can be achieved through a metal-free method involving aryl amines and diethyl acetylenedicarboxylates. This process utilizes 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction is efficient and provides high regioselectivity, forming one C–N and two C–C bonds in a single step.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the metal-free synthesis method mentioned above offers a scalable and eco-friendly approach. The use of molecular iodine as a catalyst avoids metal contamination and waste generation, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the ester groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing complex quinoline derivatives used in organic synthesis.

Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 4-(methylamino)quinoline-3,6-dicarboxylate include:

- Diethyl quinoline-2,4-dicarboxylate

- Diethyl 4-aminoquinoline-3,6-dicarboxylate

- Methyl 4-(methylamino)quinoline-3,6-dicarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with two carboxylate groups at the 3 and 6 positions, along with a methylamino substituent at the 4 position. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₄ |

| Molecular Weight | 275.29 g/mol |

| Functional Groups | Carboxylate, Amino |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, similar compounds have been shown to inhibit quinone reductase enzymes, which are crucial for detoxifying harmful metabolites.

- Receptor Modulation : It may bind to various receptors, modulating their activity and leading to diverse biological effects. Understanding these interactions requires detailed studies on its molecular targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Mycobacterium tuberculosis : Compounds with similar structures have demonstrated significant inhibitory effects against M. tuberculosis, indicating that this compound could possess similar properties. For instance, related quinoline derivatives have shown minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against M. tuberculosis strains .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of this compound:

- Cell Lines Tested : Research has indicated that compounds in this class can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies on related quinoline derivatives have shown effective inhibition of human erythroleukemia (HEL) cells .

Case Studies and Research Findings

- In Vitro Screening : A study involving various quinoline derivatives demonstrated that modifications in the side chains significantly affected their biological activity against M. tuberculosis. This compound was included in a broader screening program aimed at identifying new antitubercular agents .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been a focal point in research involving quinoline derivatives. Variations in substituents lead to different levels of efficacy against target pathogens and cancer cells .

Properties

Molecular Formula |

C16H18N2O4 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

diethyl 4-(methylamino)quinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C16H18N2O4/c1-4-21-15(19)10-6-7-13-11(8-10)14(17-3)12(9-18-13)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18) |

InChI Key |

JRQHMNHZNYBPTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.